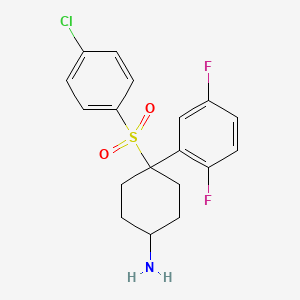![molecular formula C15H20N2O2 B13092932 2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-50-2](/img/structure/B13092932.png)
2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one core with a 2-methoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable diketone or ketoester, followed by cyclization using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens for substitution reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrazine derivatives, such as:
- 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
- 2-(4-Methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
- 2-(2-Hydroxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one
Uniqueness
The uniqueness of 2-(2-methoxyphenyl)hexahydro-1H-pyrido[1,2-a]pyrazin-7(2H)-one lies in its specific substituent pattern and the resulting chemical and biological properties. The presence of the 2-methoxyphenyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
134334-50-2 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one |
InChI |
InChI=1S/C15H20N2O2/c1-19-15-5-3-2-4-14(15)17-9-8-16-11-13(18)7-6-12(16)10-17/h2-5,12H,6-11H2,1H3 |
InChI-Schlüssel |
ZGNDKWFTONVJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN3CC(=O)CCC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



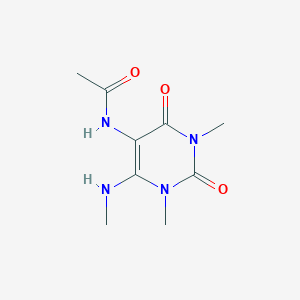
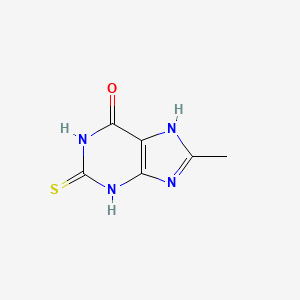
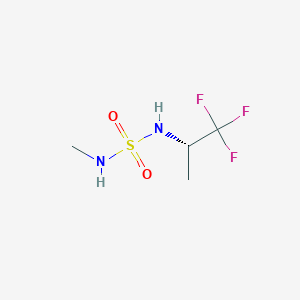
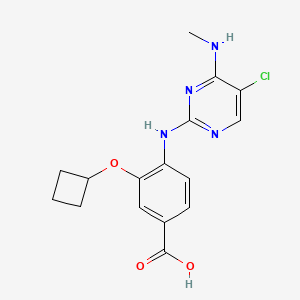
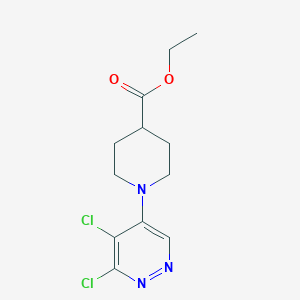
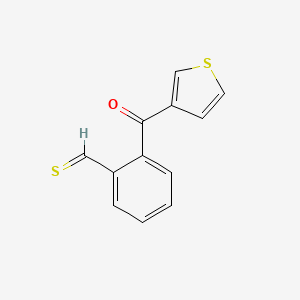
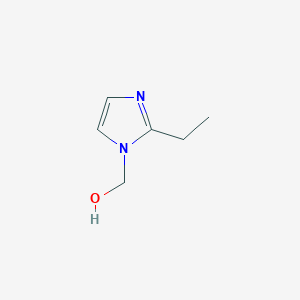
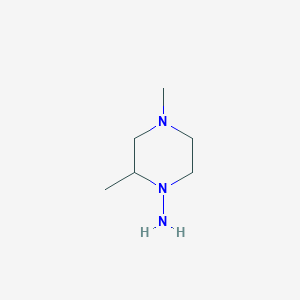
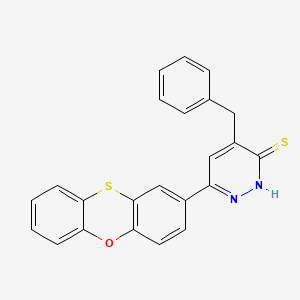
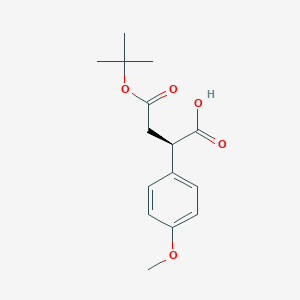
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)

